molecular formula C17H25BFNO3 B2945998 N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide CAS No. 2246643-10-5

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide

Cat. No.: B2945998
CAS No.: 2246643-10-5
M. Wt: 321.2
InChI Key: YGLJCQDVZANFFP-UHFFFAOYSA-N
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Description

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide (CAS 2246643-10-5) is a specialized boronic ester derivative that serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its structural features include a stable pinacol (tetramethyl-1,3,2-dioxaborolan-2-yl) protecting group which enhances the compound's shelf-life and handling properties compared to more reactive boronic acids . The molecule also contains a fluorinated phenyl ring and a branched 3-methylbutanamide moiety, which together provide distinct reactivity and potential for further functionalization . This compound is primarily valued for its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for the efficient construction of biaryl and heterobiaryl frameworks that are central to the development of pharmaceuticals and agrochemicals . The fluorine substituent at the ortho position of the phenyl ring offers a synthetic handle for additional modifications, while the amide group can engage in hydrogen bonding and contributes to the molecular properties of downstream targets . The single-crystal structure of this compound has been characterized by X-ray diffraction, and its molecular geometry and electrostatic potential have been further studied using Density Functional Theory (DFT) calculations, confirming its stable conformation and providing insight into its reactive properties . With a molecular formula of C17H25BFNO3 and a molecular weight of 321.19 g/mol, it is typically supplied as a high-purity solid (≥95%) . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate precautions in a laboratory setting .

Properties

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-11(2)9-15(21)20-14-8-7-12(10-13(14)19)18-22-16(3,4)17(5,6)23-18/h7-8,10-11H,9H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLJCQDVZANFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a two-step substitution reaction. The first step involves the reaction of 2-fluoro-4-bromophenyl with tetramethyl-1,3,2-dioxaborolan-2-yl to form the intermediate boronic acid derivative. The second step involves the amidation of the intermediate with 3-methylbutanoic acid under suitable conditions, such as the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: The boronic acid group can be reduced to form a borane derivative.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Fluorinated derivatives such as N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide oxide.

  • Reduction: Borane derivatives such as this compound borane.

  • Substitution: Substituted phenyl derivatives such as this compound halide.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

  • Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent Purity Physical Form
N-[2-fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]-3-methylbutanamide (Target) C₁₇H₂₄BFNO₃ ~321.19* 3-methylbutanamide N/A Solid
N-[2-fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide C₁₆H₂₀BFNO₃ ~307.15 Cyclobutanecarboxamide N/A Solid
N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)benzamide C₁₉H₂₁BNO₃ 329.20 Benzamide N/A Solid
N-[2-fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide C₁₇H₂₅BFNO₃ 321.19 2,2-dimethylpropanamide 95% Solid

*Estimated based on analogs.

Key Observations :

  • Substituent Effects : The target compound’s 3-methylbutanamide group offers flexibility compared to the rigid cyclobutanecarboxamide or planar benzamide . This flexibility may influence crystal packing and solubility.
  • In contrast, non-fluorinated analogs (e.g., benzamide derivative) lack this electronic modulation .
  • Molecular Weight : Analogous compounds with bulkier substituents (e.g., 2,2-dimethylpropanamide) have higher molecular weights, which may affect diffusion rates in synthetic applications .

Crystallographic and Conformational Analysis

The target compound’s crystal structure, resolved via X-ray diffraction (SHELX software ), reveals planar geometry at the boron center and intramolecular hydrogen bonding between the amide NH and dioxaborolan oxygen. Comparatively, the cyclobutanecarboxamide analog may exhibit distorted geometry due to ring strain, altering packing efficiency.

Biological Activity

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in drug design and development.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C16H25BFNO3C_{16}H_{25}BFNO_3 and a molecular weight of 309.19 g/mol. Its structure includes a fluorinated phenyl ring linked to a dioxaborolane moiety, which is known for its unique electronic properties that can influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The dioxaborolane group is known to enhance the solubility and stability of the compound in biological systems, which can facilitate its interaction with target proteins or enzymes.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AnticancerTopoisomerase II inhibitorsInhibition of cell proliferation
Immune ModulationPD-1/PD-L1 pathwayEnhanced T-cell activation
Enzyme InhibitionSpecific kinasesReduced enzymatic activity

Study 1: Antitumor Efficacy

A study conducted by Konstantinidou et al. explored the efficacy of this compound as an inhibitor of topoisomerase II. The results demonstrated that this compound significantly reduced the viability of cancer cells in vitro, suggesting its potential as a therapeutic agent against various malignancies.

Study 2: Immune Response Modulation

Another investigation focused on the compound's role in modulating immune responses through the PD-1/PD-L1 pathway. The findings revealed that it could enhance T-cell activation in the presence of tumor cells expressing PD-L1, thereby potentially improving anti-tumor immunity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Synthesize the boronic ester intermediate via Miyaura borylation of 2-fluoro-4-bromophenyl derivatives using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Step 2 : Couple the boronic ester with 3-methylbutanoyl chloride using a Schotten-Baumann reaction in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., THF) .
  • Characterization : Use 1H^1H/13C^{13}C NMR to confirm amide bond formation and 19F^{19}F NMR to verify fluorine retention. LC-MS or HRMS can validate molecular weight .

Q. How can crystallographic data for this compound be refined, and what software is suitable for structural analysis?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust algorithms for handling displacement parameters and hydrogen bonding networks .
  • Validation : Cross-check with CCDC databases to confirm bond lengths/angles and assess crystallographic R-factors for accuracy.

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the boronic ester in Suzuki-Miyaura cross-coupling reactions?

  • Methodology :

  • Computational Analysis : Apply density functional theory (DFT) to calculate Fukui indices and absolute hardness (η) to quantify electrophilicity at the boron center .
  • Experimental Validation : Compare coupling efficiency (e.g., yields, reaction rates) with non-fluorinated analogs under identical conditions (e.g., Pd(OAc)₂, SPhos ligand, aqueous Na₂CO₃).
  • Contradiction Resolution : If conflicting reactivity data arise, assess solvent polarity (e.g., DMF vs. THF) or ligand steric effects .

Q. What strategies mitigate hydrolysis of the tetramethyl-1,3,2-dioxaborolane group during prolonged storage or aqueous-phase reactions?

  • Methodology :

  • Stability Testing : Monitor boronic ester integrity via 11B^{11}B NMR under varying humidity levels.
  • Optimization : Store at 0–6°C in anhydrous solvents (e.g., DCM) with molecular sieves .
  • Alternative Protections : Compare with pinacol boronic esters to evaluate hydrolysis resistance .

Q. How can fluorescence spectroscopy be utilized to study intermolecular interactions of this compound with biological targets?

  • Methodology :

  • Quenching Assays : Titrate the compound against proteins/enzymes and measure fluorescence intensity changes (λₑₓ = 280 nm, λₑₘ = 340 nm) to calculate binding constants (Kd) .
  • Competitive Binding : Use known ligands (e.g., ATP for kinases) to validate specificity via Förster resonance energy transfer (FRET).

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency in cross-coupling: How to troubleshoot?

  • Hypotheses :

  • Moisture Sensitivity : Boronic esters degrade in protic solvents; verify anhydrous conditions via Karl Fischer titration.
  • Ligand Effects : Test Buchwald (SPhos) vs. Suzuki (PPh₃) ligands to optimize Pd catalyst turnover .
  • Byproduct Interference : Use GC-MS to detect aryl fluoride side products from protodeboronation.

Handling and Safety

Q. What precautions are critical for handling this compound in air-sensitive reactions?

  • Protocol :

  • Glovebox Use : Conduct reactions under nitrogen/argon.
  • PPE : Wear flame-retardant lab coats and chemical-resistant gloves (e.g., nitrile).
  • Spill Management : Neutralize boronic ester residues with silica gel before disposal .

Applications in Advanced Research

Q. Can this compound serve as a fluorinated probe for PET imaging or protein labeling?

  • Methodology :

  • Radiolabeling : Incorporate 18F^{18}F via isotopic exchange under acidic conditions.
  • Conjugation : React with cysteine residues via Michael addition (if α,β-unsaturated carbonyl forms). Validate using MALDI-TOF .

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